molecular formula C14H17NO3 B11585106 1-((Furan-2-ylmethyl)amino)-3-phenoxypropan-2-ol

1-((Furan-2-ylmethyl)amino)-3-phenoxypropan-2-ol

Cat. No.: B11585106
M. Wt: 247.29 g/mol
InChI Key: XWAFEMUPOVKNGE-UHFFFAOYSA-N
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Description

1-((Furan-2-ylmethyl)amino)-3-phenoxypropan-2-ol is an organic compound that features a furan ring, an amino group, and a phenoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Furan-2-ylmethyl)amino)-3-phenoxypropan-2-ol typically involves the reaction of furan-2-ylmethanamine with 3-phenoxypropan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((Furan-2-ylmethyl)amino)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .

Scientific Research Applications

1-((Furan-2-ylmethyl)amino)-3-phenoxypropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-((Furan-2-ylmethyl)amino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The furan ring and amino group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.

    Furan-2-ylmethyl furan-2-carboxylate: Used in the synthesis of various furan derivatives.

Uniqueness

1-((Furan-2-ylmethyl)amino)-3-phenoxypropan-2-ol is unique due to its combination of a furan ring, an amino group, and a phenoxypropanol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-(furan-2-ylmethylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C14H17NO3/c16-12(9-15-10-14-7-4-8-17-14)11-18-13-5-2-1-3-6-13/h1-8,12,15-16H,9-11H2

InChI Key

XWAFEMUPOVKNGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CNCC2=CC=CO2)O

Origin of Product

United States

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